molecular formula C19H15N3O2S B5727797 4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile

4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile

Cat. No. B5727797
M. Wt: 349.4 g/mol
InChI Key: LYDNKAURZBLNFK-UHFFFAOYSA-N
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Description

4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile, also known as MATC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and proliferation. 4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that 4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have shown that 4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile has antitumor activity in animal models of cancer. However, the toxicity and pharmacokinetics of 4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile have not been fully characterized, and further studies are needed to determine its safety and efficacy in humans.

Advantages and Limitations for Lab Experiments

4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile has several advantages for lab experiments, including its ease of synthesis, stability, and potential applications in various fields. However, its limitations include its low solubility in water and its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile, including the development of more efficient synthesis methods, the characterization of its toxicity and pharmacokinetics, and the optimization of its anticancer activity. Additionally, the potential applications of 4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile in organic electronics and materials science warrant further investigation.

Synthesis Methods

The synthesis of 4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile involves the reaction between 4-methoxybenzoyl chloride and 2-aminothiophene-3-carbonitrile in the presence of anhydrous aluminum chloride. The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of 4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile as a yellow solid.

Scientific Research Applications

4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile has been studied for its potential applications in various fields, including organic electronics, materials science, and medicinal chemistry. In organic electronics, 4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile has been used as a building block for the synthesis of organic semiconductors, which have the potential to replace traditional inorganic semiconductors in electronic devices. In materials science, 4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile has been used as a monomer for the synthesis of polymers with unique properties, such as high thermal stability and electrical conductivity. In medicinal chemistry, 4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c1-24-14-9-7-12(8-10-14)17(23)18-16(21)15(11-20)19(25-18)22-13-5-3-2-4-6-13/h2-10,22H,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDNKAURZBLNFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-(4-methoxybenzoyl)-2-(phenylamino)thiophene-3-carbonitrile

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